レボフロキサシン脱メチル体

概要

説明

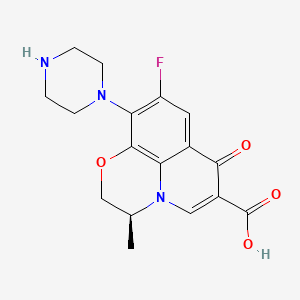

- デスメチルレボフロキサシン(化学構造式: C₁₇H₁₈FN₃O₄)は、レボフロキサシンの代謝産物です。

- レボフロキサシン自体は、合成されたフルオロキノロン系抗生物質です。 細菌のDNAジャイレースの超らせん形成活性を阻害することで、DNA複製を阻害します .

科学的研究の応用

- デスメチルレボフロキサシンの用途は、様々な分野にわたっています。

医学: レボフロキサシンと同様の抗菌作用を持つ可能性があります。

化学: 研究者は、その化学的性質と反応性を研究しています。

生物学: 細胞過程への影響に関する調査が行われています。

産業: 医薬品開発や合成における潜在的な用途があります。

作用機序

- デスメチルレボフロキサシンは、レボフロキサシンと同様のメカニズムで作用すると考えられます。

- 細菌のDNAジャイレースを標的とし、DNA複製を阻害し、細菌の増殖を抑制します。

生化学分析

Biochemical Properties

Desmethyl levofloxacin interacts with various enzymes and proteins in the body. It is active against several bacteria, including S. aureus, S. epidermidis, B. subtilis, E. coli, P. aeruginosa, and K. pneumoniae . The nature of these interactions involves the inhibition of key bacterial enzymes, disrupting DNA replication and leading to bacterial death .

Cellular Effects

Desmethyl levofloxacin exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This disruption in DNA replication prevents bacterial proliferation, thereby treating the infection .

Molecular Mechanism

The mechanism of action of Desmethyl levofloxacin involves binding interactions with bacterial enzymes. It inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition disrupts the replication of bacterial DNA, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl levofloxacin can change over time. For instance, a study found that Desmethyl levofloxacin remained stable at room temperature for 7 days

Metabolic Pathways

Desmethyl levofloxacin is involved in the metabolic pathways of levofloxacin. It is a product of the metabolic transformation of levofloxacin

Transport and Distribution

The transport and distribution of Desmethyl levofloxacin within cells and tissues are influenced by various factors, including blood perfusion, tissue binding, regional pH, and permeability of cell membranes

Subcellular Localization

It is likely that it is distributed throughout the cell due to its role as an antibiotic, interacting with bacterial enzymes involved in DNA replication

準備方法

- デスメチルレボフロキサシンは、レボフロキサシンの分解生成物として生成されます。

- その調製のための具体的な合成経路や反応条件は、文献では広く記載されていません。

化学反応の分析

- デスメチルレボフロキサシンは、酸化、還元、置換など、レボフロキサシンと同様の反応を起こすと考えられます。

- これらの反応に使用される一般的な試薬と条件は、フルオロキノロンに一般的に用いられるものになります。

- これらの反応から生成される主な生成物は、デスメチルレボフロキサシンの様々な誘導体になります。

類似化合物との比較

- デスメチルレボフロキサシンは、レボフロキサシンの代謝産物であるという点で独特です。

- 類似の化合物には、シプロフロキサシン、モキシフロキサシン、ノルフロキサシンなど、他のフルオロキノロンが含まれます。

特性

IUPAC Name |

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117707-40-1 | |

| Record name | N-Desmethyl levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117707-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desmethyl levofloxacin and how does it relate to Levofloxacin?

A: Desmethyl levofloxacin is a metabolite of Levofloxacin, a synthetic fluoroquinolone antibiotic. [] This means it's a product resulting from Levofloxacin's breakdown within the body, specifically through a demethylation process. [] While not as potent as its parent compound, Desmethyl levofloxacin still exhibits antibacterial activity. [, ]

Q2: How is Desmethyl levofloxacin detected and quantified in biological samples?

A: A rapid and sensitive method for quantifying Desmethyl levofloxacin in human serum utilizes Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS). [] This technique involves separating the compound from other components in the serum sample and then identifying and quantifying it based on its mass-to-charge ratio. []

Q3: Why is understanding the pharmacokinetics of Desmethyl levofloxacin important?

A: Studying the pharmacokinetics of Desmethyl levofloxacin helps us understand how it behaves in the body alongside Levofloxacin. [] This includes its absorption, distribution, metabolism, and excretion (ADME). [] Knowing these parameters is crucial for determining appropriate dosages and understanding potential drug interactions.

Q4: Does Desmethyl levofloxacin exhibit different activity against bacterial strains compared to Levofloxacin?

A: While both compounds demonstrate activity against Gram-positive bacteria, certain Levofloxacin derivatives, specifically those incorporating nitrofuran and nitroimidazole groups, show superior anti-staphylococcal activity compared to Desmethyl levofloxacin. [] This suggests structural modifications can influence the spectrum of antibacterial activity.

Q5: Are there analytical methods specifically designed for identifying Desmethyl levofloxacin in complex mixtures?

A: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful tool for identifying Desmethyl levofloxacin within a mixture of other compounds, including Levofloxacin and its degradation products. [] This technique leverages the unique chromatographic and mass spectral properties of each compound for accurate identification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。